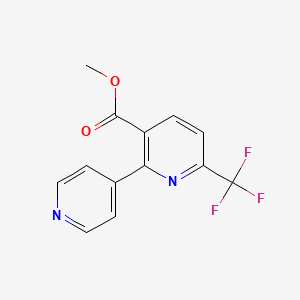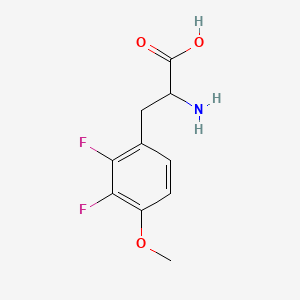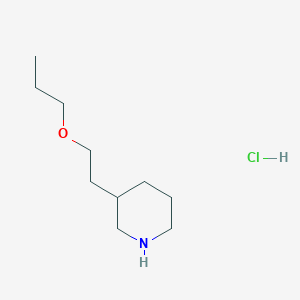![molecular formula C13H14FNO4 B1440497 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid CAS No. 1171917-02-4](/img/structure/B1440497.png)
4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid
Vue d'ensemble
Description
“4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1171917-02-4 . Its molecular weight is 267.26 . The IUPAC name for this compound is 4-[(4-fluorophenyl)acetyl]-2-morpholinecarboxylic acid .
Molecular Structure Analysis
The linear formula of “this compound” is C13H14FNO4 . The InChI code for this compound is 1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid and its derivatives have been synthesized and structurally analyzed, providing insights into their potential applications in scientific research. For instance, a study on the synthesis, characterization, and biological activity of a closely related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, revealed its remarkable anti-TB activity and superior anti-microbial properties, highlighting the potential of such compounds in pharmaceutical research (Mamatha S.V et al., 2019).
Antibacterial Activity
The antibacterial activity of compounds related to this compound has been a significant area of research. Studies have demonstrated the inhibitory effects of pulvinone derivatives, including 3-fluoro-4-morpholino substituted pulvinones, against Esherichia coli, indicating the potential of these compounds in developing new antibacterial agents (Haiwei Xu et al., 2013).
Antimycobacterial and Antiviral Potential
Research has also explored the antimycobacterial and antiviral properties of fluorinated compounds structurally similar to this compound. For instance, synthesized fluorinated benzothiazolo imidazole compounds exhibited promising anti-microbial activity, suggesting their potential use in treating infections caused by mycobacteria (B. Sathe et al., 2011). Additionally, novel inhibitors of hepatitis B, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, have shown in vitro nanomolar inhibitory activity against HBV, highlighting the potential of these compounds in antiviral research (A. Ivachtchenko et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLDSAHTGTWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)


![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)


![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)